Cyclopropanamine, 1-[3-(1-methylethoxy)phenyl]-
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Overview
Description
Cyclopropanamine, 1-[3-(1-methylethoxy)phenyl]- is an organic compound with the molecular formula C12H17NO It is characterized by the presence of a cyclopropane ring attached to an amine group and a phenyl ring substituted with a methylethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanamine, 1-[3-(1-methylethoxy)phenyl]- typically involves the cyclopropanation of an appropriate precursor followed by amination. One common method involves the reaction of 3-(1-methylethoxy)phenylmagnesium bromide with cyclopropanecarboxaldehyde, followed by reductive amination to introduce the amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanamine, 1-[3-(1-methylethoxy)phenyl]- can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration of the phenyl ring.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Cyclopropanamine, 1-[3-(1-methylethoxy)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropanamine, 1-[3-(1-methylethoxy)phenyl]- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropane ring can confer rigidity to the molecule, affecting its binding affinity and specificity. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanamine, 1-[3-(1-methylethoxy)phenyl]-: Unique due to the presence of the methylethoxy group on the phenyl ring.
Cyclopropanamine, 1-[3-(1-methylethyl)phenyl]-: Lacks the oxygen atom in the substituent group.
Cyclopropanamine, 1-[3-(1-methoxy)phenyl]-: Contains a methoxy group instead of a methylethoxy group.
Uniqueness
Cyclopropanamine, 1-[3-(1-methylethoxy)phenyl]- is unique due to the presence of the methylethoxy group, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct from similar compounds.
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-(3-propan-2-yloxyphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C12H17NO/c1-9(2)14-11-5-3-4-10(8-11)12(13)6-7-12/h3-5,8-9H,6-7,13H2,1-2H3 |
InChI Key |
QQRLQQQKCIEUJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2(CC2)N |
Origin of Product |
United States |
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